molecular formula C11H18O2 B576440 Methyl deca-4,8-dienoate CAS No. 1191-03-3

Methyl deca-4,8-dienoate

Cat. No. B576440
CAS RN: 1191-03-3
M. Wt: 182.263
InChI Key: ZYNYTTXGMNCKDP-UHFFFAOYSA-N
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Description

Methyl deca-4,8-dienoate is a chemical compound with the molecular formula C11H18O2 . It is also known as 4,8-Decadienoic acid, methyl ester . It has a molecular weight of 182.2594 .


Molecular Structure Analysis

The Methyl deca-4,8-dienoate molecule contains a total of 30 bonds. There are 12 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, and 1 ester (aliphatic) .


Physical And Chemical Properties Analysis

Methyl deca-4,8-dienoate has a molecular weight of 182.2594 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

  • It is used in the synthesis of sex pheromones for insects like Pityogenes chalcographus and Acanthoscelides obtectus. A study demonstrated a stereoselective synthesis method based on Fe-catalyzed cross-coupling (Shakhmaev et al., 2017).

  • In brewing and food chemistry, its components have been identified in beer wort and are believed to undergo trans-esterification during fermentation, appearing as ethyl esters in the final product (Nickerson & Likens, 1966).

  • It has applications in nutritional biochemistry. For example, methyl deca-4,8-dienoate derivatives were studied in the metabolism of fat-deficient rats (Sprecher, 2006).

  • In organic synthesis, it is used as a precursor for polyene compounds and natural products. A methodology demonstrated its use for synthesizing various compounds, highlighting its importance in synthetic organic chemistry (Ma & Lu, 1990).

  • The compound also finds use in the synthesis of furanoid esters from naturally occurring unsaturated fatty esters, as shown in a study focusing on the synthesis of such compounds (Jie & Lam, 1977).

  • Its derivatives have been studied in the context of lipid oxidation, contributing to our understanding of chemical processes in food and biological systems (Zamora & Hidalgo, 2008).

properties

IUPAC Name

methyl deca-4,8-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,7-8H,5-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNYTTXGMNCKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCC=CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699053
Record name Methyl deca-4,8-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1191-03-3
Record name 4,8-Decadienoic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl deca-4,8-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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